2',5'-Dimethoxyflavone
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Overview
Description
2’,5’-Dimethoxyflavone is a flavonoid compound characterized by the presence of two methoxy groups attached to the flavone structure. Flavonoids are a class of polyphenolic compounds found in various plants and are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,5’-Dimethoxyflavone typically involves the use of entomopathogenic filamentous fungi as biocatalysts. The process includes the biotransformation of flavones containing methoxy substituents in the B ring . The specific synthetic route involves the use of strains of fungi such as Beauveria bassiana and Isaria fumosorosea, which facilitate the progressive demethylation and/or hydroxylation of the test compounds .
Industrial Production Methods: Industrial production methods for 2’,5’-Dimethoxyflavone are not well-documented. the use of biocatalysts in the synthesis process suggests potential scalability for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 2’,5’-Dimethoxyflavone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the flavone structure, potentially leading to the formation of new derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine and chlorine can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include various hydroxylated and demethylated derivatives of 2’,5’-Dimethoxyflavone .
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other flavonoid derivatives.
Industry: The compound’s antioxidant properties make it a valuable additive in food and cosmetic industries.
Mechanism of Action
The mechanism of action of 2’,5’-Dimethoxyflavone involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
2’,5’-Dimethoxyflavone can be compared with other similar flavonoid compounds:
5-Hydroxy-3,7-dimethoxyflavone: Known for its inhibitory activity against Ca2±mediated cell-cycle regulation.
5-Hydroxy-7-methoxyflavone: Exhibits significant biological activities, including antioxidant and anti-inflammatory effects.
3,5,7-Trimethoxyflavone: Another flavonoid with notable anticancer properties.
Uniqueness: 2’,5’-Dimethoxyflavone stands out due to its specific methoxy substitution pattern, which contributes to its unique biological activities and potential therapeutic applications .
Properties
CAS No. |
74670-10-3 |
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Molecular Formula |
C17H14O4 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
2-(2,5-dimethoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C17H14O4/c1-19-11-7-8-15(20-2)13(9-11)17-10-14(18)12-5-3-4-6-16(12)21-17/h3-10H,1-2H3 |
InChI Key |
YVAMPWXEJCQAJJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC(=O)C3=CC=CC=C3O2 |
Origin of Product |
United States |
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